molecular formula C32H46Cl2N2O3 B115968 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate CAS No. 146678-52-6

3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate

Cat. No. B115968
M. Wt: 577.6 g/mol
InChI Key: XPEARHKOPATKGH-YGZCPXDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, also known as Methyl-CCMA, is a synthetic compound that is used in scientific research. It is a derivative of the anabolic steroid Nandrolone, and it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is not fully understood. However, it is believed that 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate works by binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and strength. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that more research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the research of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. One direction is to further investigate its potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in humans.
Conclusion:
In conclusion, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound that has potential applications in the fields of cancer treatment and muscle wasting diseases. It works by binding to androgen receptors in the body, which results in an increase in muscle mass and strength, as well as the inhibition of prostate cancer cell growth. While more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, it has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate involves several steps. The first step is the synthesis of 3-hydroxy-5-androsten-17-one from dehydroepiandrosterone (DHEA). This is followed by the conversion of 3-hydroxy-5-androsten-17-one to 3-hydroxy-17-aza-D-homoandrostan-17-one. The final step involves the reaction of 3-hydroxy-17-aza-D-homoandrostan-17-one with N,N-bis(2-chloroethyl)aminophenylacetate to form 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.

Scientific Research Applications

3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. In cancer treatment, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. In muscle wasting diseases, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to increase muscle mass and strength.

properties

CAS RN

146678-52-6

Product Name

3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate

Molecular Formula

C32H46Cl2N2O3

Molecular Weight

577.6 g/mol

IUPAC Name

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,10a,12a-trimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C32H46Cl2N2O3/c1-31-14-12-25(39-30(38)20-22-4-7-24(8-5-22)36(18-16-33)19-17-34)21-23(31)6-9-26-27(31)13-15-32(2)28(26)10-11-29(37)35(32)3/h4-5,7-8,23,25-28H,6,9-21H2,1-3H3/t23-,25-,26+,27-,28-,31-,32-/m0/s1

InChI Key

XPEARHKOPATKGH-YGZCPXDISA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

Other CAS RN

146678-52-6

synonyms

3-HMAABA
3-hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate
3beta-hydroxy-N-methyl-17a-aza-D-homo-5alpha-androstan-17-one-p-N,N-bis(2-chloroethyl)aminophenylacetate

Origin of Product

United States

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